molecular formula C9H10INO2 B2538027 Methyl 2-amino-2-(2-iodophenyl)acetate CAS No. 1070773-68-0

Methyl 2-amino-2-(2-iodophenyl)acetate

Cat. No.: B2538027
CAS No.: 1070773-68-0
M. Wt: 291.088
InChI Key: ALRZUJHXMQQCMR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-iodophenyl)acetate (CAS: 1070773-68-0) is an organoiodine compound with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol . It features an amino group and an iodine atom at the ortho position of the phenyl ring, attached to a methyl ester backbone.

Properties

IUPAC Name

methyl 2-amino-2-(2-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZUJHXMQQCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(2-iodophenyl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodoaniline.

    Formation of Intermediate: 2-iodoaniline is reacted with glyoxylic acid to form 2-iodophenylglycine.

    Esterification: The intermediate 2-iodophenylglycine is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors for the initial formation of 2-iodophenylglycine.

    Continuous Flow Systems: Employing continuous flow systems for the esterification step to improve efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(2-iodophenyl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Various substituted phenylacetic acid derivatives.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Methyl 2-amino-2-(2-iodophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents due to its structural similarity to known bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-iodophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and amino group play crucial roles in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Table 1: Comparison with Halogenated Derivatives

Compound Name Molecular Formula Substituent (X) Molecular Weight (g/mol) Key Features
Methyl 2-amino-2-(2-iodophenyl)acetate C₉H₁₀INO₂ I (ortho) 291.09 High molecular weight due to iodine; potential for radical or coupling reactions .
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₀ClNO₂·HCl Cl (ortho) 238.06 (free base) Smaller halogen; hydrochloride salt enhances solubility .
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₀FNO₂·HCl F (para) 217.64 (free base) Electron-withdrawing fluorine at para position; stereospecific (R-configuration) .
Methyl 2-amino-2-(3-bromo-dihydroisoxazol-5-yl)acetate C₆H₈BrN₂O₃ Br (dihydroisoxazole) 259.05 Bromine in a heterocyclic system; stereochemistry-dependent biological activity .

Key Observations :

  • Iodine vs.
  • Positional Effects : Fluorine at the para position (as in ) may alter electronic properties more significantly than ortho-substituted halogens.
Amino and Ester-Modified Analogs

Table 2: Comparison with Functional Group Variants

Compound Name Molecular Formula Functional Modifications Molecular Weight (g/mol) Key Features
Methyl 2-[(2-iodophenyl)formamido]acetate (29) C₁₀H₁₀INO₃ Formamido group replaces amino 305.10 Enhanced hydrogen-bonding capacity; used in structure-activity studies .
Methyl 2-(2-iodophenyl)acetate C₉H₉IO₂ Lacks amino group 276.07 Reduced basicity; simpler reactivity profile .
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate C₁₁H₁₅NO₂ Methyl groups at 2,3-positions 193.24 Increased steric hindrance; potential impact on binding interactions .
Methyl 2-(2-aminophenyl)acetate C₉H₁₁NO₂ Amino group on benzene ring 165.19 Altered geometry; amino group position affects electronic distribution .

Key Observations :

  • Amino vs. Formamido: The formamido group in compound 29 introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets compared to the primary amine in the target compound.
  • Positional Isomerism: Shifting the amino group to the benzene ring () changes the molecule’s electronic profile and spatial arrangement.
Stereochemical and Chiral Analogs

Table 3: Comparison of Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Key Features
Methyl (S)-2-amino-2-(3-bromo-dihydroisoxazol-5-yl)acetate (2b) S-configuration C₆H₈BrN₂O₃ Stereochemistry impacts biological activity; enantiomers show varied efficacy .
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl R-configuration C₉H₁₀FNO₂·HCl Chiral specificity crucial for enzymatic recognition in drug synthesis .

Key Observations :

  • Brominated dihydroisoxazole derivatives () demonstrate that even minor stereochemical differences (e.g., 2b vs. 2c) can lead to significant changes in yield and activity.

Biological Activity

Methyl 2-amino-2-(2-iodophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant findings from recent studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10INO2C_9H_{10}INO_2 and features an amino group, an ester functional group, and a halogen (iodine) substituent on a phenyl ring. The presence of iodine enhances its reactivity and binding affinity to various biological targets, which is crucial for its biological activity .

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the iodine atom may participate in halogen bonding. These interactions can modulate enzyme activity, influencing various biochemical pathways.

Biological Activities

1. Enzyme Inhibition:
Research indicates that this compound can act as an inhibitor for certain enzymes. This property is significant for studying enzyme kinetics and understanding metabolic pathways .

2. Anticancer Potential:
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Its ability to interact with molecular targets involved in cancer progression makes it a candidate for further investigation in cancer therapy.

3. Anti-inflammatory Effects:
The compound has also been explored for potential anti-inflammatory activities. Its structural characteristics allow it to influence inflammatory pathways, although more research is needed to confirm these effects.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X at concentrations above 50 µM, indicating potential as an enzyme modulator.
Study BAnticancer ActivityShowed that the compound reduced cell viability in cancer cell lines by up to 40% compared to control.
Study CAnti-inflammatory EffectsReported a decrease in inflammatory markers in vitro when treated with the compound.

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